Desoxyanisoin

Description

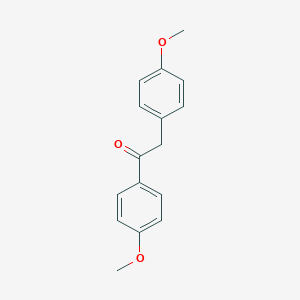

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-18-14-7-3-12(4-8-14)11-16(17)13-5-9-15(19-2)10-6-13/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SICBLYCPRWNHHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074469 | |

| Record name | Desoxyanisoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120-44-5 | |

| Record name | 1,2-Bis(4-methoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desoxyanisoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deoxyanisoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Deoxyanisoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Desoxyanisoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-dimethoxydeoxybenzoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESOXYANISOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T89TFW8HSV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-bis(4-methoxyphenyl)ethanone (Desoxyanisoin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-bis(4-methoxyphenyl)ethanone, also known as Desoxyanisoin. Its IUPAC name is 1,2-bis(4-methoxyphenyl)ethanone[1]. This document details its chemical properties, a proposed synthesis protocol, and a review of its known and potential biological activities, with a focus on its estrogenic effects. While specific data on its direct interactions with signaling pathways are limited, this guide explores the pathways modulated by structurally related compounds to infer potential mechanisms of action. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

1,2-bis(4-methoxyphenyl)ethanone is a deoxybenzoin (B349326), a class of organic compounds characterized by a 1,2-diphenylethanone backbone. Its key identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1,2-bis(4-methoxyphenyl)ethanone | [1] |

| Synonyms | This compound, Deoxyanisoin, 4,4'-Dimethoxydeoxybenzoin | [1] |

| CAS Number | 120-44-5 | |

| Molecular Formula | C₁₆H₁₆O₃ | [1] |

| Molecular Weight | 256.30 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 109-110°C | |

| Solubility | Slightly soluble in chloroform (B151607) and methanol |

Synthesis of 1,2-bis(4-methoxyphenyl)ethanone

A plausible and efficient method for the synthesis of 1,2-bis(4-methoxyphenyl)ethanone is the Friedel-Crafts acylation of anisole (B1667542) with 4-methoxyphenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Experimental Protocol: Proposed Friedel-Crafts Acylation

Materials:

-

Anisole

-

4-Methoxyphenylacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add 4-methoxyphenylacetyl chloride (1.0 equivalent) dropwise to the stirred suspension, maintaining the temperature at 0°C.

-

After the addition is complete, add anisole (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0°C.

-

Once the addition of anisole is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing a vigorously stirred mixture of crushed ice and 1M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) to yield 1,2-bis(4-methoxyphenyl)ethanone as a solid.

Synthesis Workflow

Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons on the two methoxy-substituted phenyl rings, a singlet for the methylene (B1212753) protons, and two singlets for the methoxy (B1213986) groups. |

| ¹³C NMR | Resonances for the carbonyl carbon, the methylene carbon, the aromatic carbons (with distinct signals for those attached to methoxy groups and the carbonyl group), and the methoxy carbons. |

| IR | A strong absorption band for the carbonyl (C=O) stretching vibration, characteristic bands for C-O stretching of the methoxy groups, and bands for aromatic C-H and C=C stretching. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of 256.30 g/mol , along with characteristic fragmentation patterns. |

Biological Activity

The biological activity of this compound has been primarily investigated in the context of its estrogenic properties. Deoxybenzoins, as a class, are considered phytoestrogens and have been shown to interact with estrogen receptors.

Estrogenic and Antiestrogenic Activity

Studies on various deoxybenzoin derivatives have demonstrated their potential as selective estrogen receptor modulators (SERMs). These compounds can exhibit either estrogenic (agonist) or antiestrogenic (antagonist) activity depending on the specific estrogen receptor subtype (ERα or ERβ) and the target tissue.

| Compound Type | Cell Line | Activity | EC₅₀ / IC₅₀ | Reference |

| Deoxybenzoin Derivatives | ERα(+) MCF7 cells | Proliferation | EC₅₀ ~ 1-12 µM | |

| Deoxybenzoin Derivatives | ERβ(+) PC3 cells | Apoptosis | IC₅₀ ~ 1-5 µM | |

| Substituted Deoxybenzoins | HeLa cells (ERβ) | Estrogenic | - | |

| Substituted Deoxybenzoins | HeLa cells (ERα) | No Activity | - |

Potential Anticancer, Antimicrobial, and Anti-inflammatory Activities

While specific quantitative data for this compound is scarce, structurally related methoxylated flavonoids and chalcones have shown promising anticancer, antimicrobial, and anti-inflammatory activities. Further research is warranted to determine if 1,2-bis(4-methoxyphenyl)ethanone shares these properties.

Signaling Pathways

Direct evidence for the specific signaling pathways modulated by 1,2-bis(4-methoxyphenyl)ethanone is not yet available in the scientific literature. However, based on its established interaction with estrogen receptors, it is highly probable that it influences downstream estrogen signaling pathways.

Estrogen Receptor Signaling Pathway

As a ligand for estrogen receptors, this compound likely initiates the classical genomic signaling pathway. This involves binding to ERα or ERβ in the cytoplasm, leading to receptor dimerization, translocation to the nucleus, and binding to Estrogen Response Elements (EREs) on the DNA. This, in turn, modulates the transcription of target genes.

Conclusion

1,2-bis(4-methoxyphenyl)ethanone (this compound) is a phytoestrogen with demonstrated potential as a selective estrogen receptor modulator. While its synthesis is achievable through established methods like Friedel-Crafts acylation, a comprehensive understanding of its biological activity profile and the specific signaling pathways it modulates requires further investigation. The information presented in this guide provides a solid foundation for future research into the therapeutic potential of this and related deoxybenzoin compounds. Researchers are encouraged to explore its anticancer, antimicrobial, and anti-inflammatory properties and to elucidate its precise mechanisms of action at the molecular level.

References

Spectroscopic Profile of Desoxyanisoin: A Technical Guide

Introduction

Desoxyanisoin, also known as 1,2-bis(4-methoxyphenyl)ethanone or 4,4'-dimethoxydeoxybenzoin, is a chemical compound with significant interest in various research fields, including organic synthesis and medicinal chemistry. A thorough understanding of its structural and spectroscopic properties is fundamental for its application and further development. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Detailed experimental protocols for acquiring this data are also presented to aid researchers in their analytical endeavors.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 120-44-5 |

| Molecular Formula | C₁₆H₁₆O₃ |

| Molecular Weight | 256.30 g/mol [1] |

| IUPAC Name | 1,2-bis(4-methoxyphenyl)ethanone[1] |

| Synonyms | Deoxyanisoin, 4,4'-Dimethoxydeoxybenzoin, Deoxy-p-anisoin |

| Melting Point | 110-112 °C |

| Appearance | White to off-white solid |

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, providing insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.983 | d | 2H | Aromatic protons (ortho to C=O) |

| 7.175 | d | 2H | Aromatic protons |

| 6.913 | d | 2H | Aromatic protons (ortho to OCH₃) |

| 6.851 | d | 2H | Aromatic protons |

| 4.160 | s | 2H | -CH₂- |

| 3.839 | s | 3H | -OCH₃ |

| 3.765 | s | 3H | -OCH₃ |

Data sourced from ChemicalBook.[2]

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (ppm) | Assignment |

| 196.8 | C=O (Ketone) |

| 163.4 | Aromatic C-O |

| 158.5 | Aromatic C-O |

| 131.2 | Aromatic CH |

| 130.4 | Aromatic CH |

| 129.8 | Aromatic C (quaternary) |

| 127.2 | Aromatic C (quaternary) |

| 114.2 | Aromatic CH |

| 113.8 | Aromatic CH |

| 55.5 | -OCH₃ |

| 55.3 | -OCH₃ |

| 45.0 | -CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in this compound. The data below corresponds to a KBr wafer sample.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 | Medium | Aromatic C-H stretch |

| 2950, 2840 | Medium | Aliphatic C-H stretch (-CH₂- and -OCH₃) |

| 1675 | Strong | C=O stretch (Aryl ketone) |

| 1605, 1580, 1510 | Strong | Aromatic C=C skeletal vibrations |

| 1250, 1175 | Strong | Aryl-O-C asymmetric and symmetric stretch |

| 1030 | Strong | C-O stretch |

| 830 | Strong | p-disubstituted benzene (B151609) C-H out-of-plane bend |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry was used to determine the mass-to-charge ratio of the molecule and its fragments.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 256.1 | 9.3 | [M]⁺ (Molecular Ion) |

| 135.0 | 100.0 | [CH₃OC₆H₄CO]⁺ (p-methoxybenzoyl cation) |

| 121.0 | 8.3 | [CH₃OC₆H₄CH₂]⁺ (p-methoxybenzyl cation) |

| 107.0 | 6.5 | [C₇H₇O]⁺ |

| 92.0 | 3.8 | [C₆H₄O]⁺ |

| 77.0 | 8.9 | [C₆H₅]⁺ (Phenyl cation) |

Fragmentation data sourced from ChemicalBook and PubChem.[1][2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

Spectrometer: 400 MHz NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Acquisition Time: ~4 seconds

-

-

Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

3. ¹³C NMR Acquisition:

-

Spectrometer: 100 MHz NMR spectrometer (or the corresponding carbon frequency on a 400 MHz proton instrument).

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: ~220 ppm

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

Processing:

-

Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the CDCl₃ solvent peak at 77.16 ppm.

-

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy

1. Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. If necessary, clean the crystal surface with a soft cloth dampened with isopropanol (B130326) and allow it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

2. Sample Analysis:

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

3. Data Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

4. Post-Analysis:

-

Release the pressure clamp and carefully remove the sample.

-

Clean the ATR crystal thoroughly with a solvent-dampened soft cloth.

References

The Enigmatic Presence of Desoxyanisoin in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desoxyanisoin, a deoxybenzoin (B349326) compound with the chemical name 1,2-bis(4-methoxyphenyl)ethanone, is a secondary metabolite found in the plant kingdom. While not as widespread as other flavonoids, its presence in certain plant species has garnered interest due to its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in plants, including its biosynthesis, quantification, and experimental protocols for its study.

Natural Occurrence of this compound

To date, the documented natural occurrence of this compound is primarily associated with the genus Myroxylon, a member of the Fabaceae (legume) family. Specifically, it has been reported in the resinous exudate known as "Balsam of Peru," which is harvested from Myroxylon peruiferum and the closely related Myroxylon balsamum.[1] This balsam has a long history of use in traditional medicine and perfumery.[2][3][4][5]

While "Balsam of Peru" is a complex mixture of numerous compounds, with benzyl (B1604629) cinnamate (B1238496) and benzyl benzoate (B1203000) being major constituents, this compound is considered a minor component. The exact concentration of this compound within the balsam and other plant parts of Myroxylon species has not been extensively quantified in publicly available literature.

Table 1: Documented Natural Occurrence of this compound

| Plant Species | Family | Plant Part | Reference |

| Myroxylon peruiferum | Fabaceae | Resin (Balsam of Peru) | |

| Myroxylon balsamum | Fabaceae | Resin (Balsam of Peru) |

Biosynthesis of this compound

The precise biosynthetic pathway leading to this compound in plants has not been fully elucidated. However, based on its chemical structure as a deoxybenzoin, its biosynthesis is hypothesized to be a branch of the well-established phenylpropanoid and isoflavonoid (B1168493) pathways.

The general phenylpropanoid pathway begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to produce p-coumaroyl-CoA. This central intermediate can then enter various branch pathways, including the flavonoid/isoflavonoid pathway.

A plausible biosynthetic route to this compound could involve the condensation of a p-coumaroyl-CoA derived unit with a malonyl-CoA, followed by a series of reduction, methylation, and rearrangement steps. The two methoxy (B1213986) groups present on the aromatic rings of this compound suggest the involvement of O-methyltransferases (OMTs) at later stages of the pathway.

Below is a proposed logical workflow for the biosynthesis of this compound, based on known related pathways.

Experimental Protocols

The study of this compound in plant matrices requires robust experimental protocols for its extraction, isolation, and quantification. The following sections detail generalized methodologies that can be adapted for this purpose.

Extraction of this compound from Plant Material

The extraction of deoxybenzoins like this compound from plant tissues, particularly resinous materials, typically involves the use of organic solvents of increasing polarity.

General Protocol:

-

Sample Preparation: Air-dry or freeze-dry the plant material (e.g., resin of Myroxylon peruiferum) to remove moisture. Grind the dried material into a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Perform a sequential extraction with solvents of increasing polarity. Start with a nonpolar solvent like n-hexane to remove lipids and other nonpolar compounds.

-

Follow with a medium-polarity solvent such as dichloromethane (B109758) or ethyl acetate (B1210297), which is likely to extract this compound.

-

Finally, use a polar solvent like methanol (B129727) or ethanol (B145695) to extract more polar compounds.

-

The extraction can be performed by maceration, sonication, or Soxhlet extraction.

-

-

Solvent Removal: Concentrate the extracts under reduced pressure using a rotary evaporator to obtain the crude extracts.

Isolation and Purification

For the isolation of pure this compound, chromatographic techniques are essential.

General Protocol:

-

Column Chromatography: Subject the crude ethyl acetate extract to column chromatography over silica (B1680970) gel.

-

Elution Gradient: Elute the column with a gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate). Visualize the spots under UV light (254 nm and 366 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

Further Purification: Pool the fractions containing the compound of interest and subject them to further purification steps like preparative TLC or High-Performance Liquid Chromatography (HPLC) if necessary.

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the accurate quantification of this compound in plant extracts. While a specific validated method for this compound was not found in the reviewed literature, a general method can be developed and validated.

Proposed HPLC-DAD Method:

-

Instrumentation: HPLC system equipped with a Diode Array Detector (DAD), a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm), an autosampler, and a column oven.

-

Mobile Phase: A gradient elution using a mixture of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

-

Gradient Program: A linear gradient starting from a lower concentration of B and gradually increasing to a higher concentration over a period of 30-40 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection Wavelength: The DAD can monitor a range of wavelengths. The maximum absorption wavelength (λmax) for this compound should be determined using a UV-Vis spectrophotometer and used for quantification.

-

Quantification: Quantification is achieved by creating a calibration curve using a certified reference standard of this compound at various concentrations. The peak area of this compound in the sample chromatogram is then used to calculate its concentration based on the calibration curve.

Method Validation:

For the method to be reliable, it must be validated according to ICH guidelines, including parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

Conclusion

The natural occurrence of this compound in the plant kingdom appears to be limited, with its primary known source being the resin of Myroxylon species. While its biosynthetic pathway is yet to be fully elucidated, it is likely derived from the phenylpropanoid pathway. The experimental protocols outlined in this guide provide a framework for the extraction, isolation, and quantification of this intriguing deoxybenzoin. Further research is warranted to explore other potential plant sources of this compound, to fully characterize its biosynthetic pathway, and to investigate its pharmacological properties, which could open new avenues for drug discovery and development.

References

A Comprehensive Review of Desoxyanisoin Synthesis: Protocols, Data, and Mechanistic Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Desoxyanisoin, with the systematic name 1,2-bis(4-methoxyphenyl)ethanone, is a chemical compound of significant interest in organic synthesis and as a precursor for various biologically active molecules. Its structure, featuring two anisole (B1667542) rings linked by an ethanone (B97240) bridge, makes it a valuable building block. This technical guide provides a comprehensive review of the primary synthetic routes to this compound, complete with detailed experimental protocols, comparative quantitative data, and visual diagrams of the core chemical transformations.

Core Synthetic Strategies

The synthesis of this compound can be primarily achieved through two robust and well-documented methods: the reduction of anisoin (B85897) and the Friedel-Crafts acylation of anisole with 4-methoxyphenylacetyl chloride. A third, less direct route involves the Willgerodt-Kindler reaction of related ketones. This guide will focus on the two most direct methods, providing detailed procedural information and comparative data.

Method 1: Reduction of Anisoin

One of the most straightforward methods for preparing this compound is the reduction of its precursor, anisoin. This reaction effectively removes the hydroxyl group from the α-carbon of the ketone. A common and effective method for this transformation utilizes powdered tin and concentrated hydrochloric acid in an alcoholic solvent.[1]

-

Apparatus Setup: A round-bottom flask is equipped with a reflux condenser.

-

Reagent Charging: To the flask, add 48.5 g (0.178 mole) of anisoin, 60 g (0.5 mole) of powdered tin (100-200 mesh), 60 ml of concentrated hydrochloric acid, and 60 ml of 95% ethanol (B145695).

-

Reaction: The mixture is heated to reflux and maintained for 24 hours.

-

Workup and Isolation: The hot solution is decanted from the unreacted tin. The tin residue is washed with a small portion of the hot filtrate. The combined solution is cooled to 0°C to induce crystallization.

-

Purification: The collected white crystals are filtered by suction. The crude product is then recrystallized from 450 ml of boiling 95% ethanol to yield colorless crystals of this compound. The product should be washed with cold 95% ethanol to prevent discoloration upon standing.[1]

Method 2: Friedel-Crafts Acylation of Anisole

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds.[2][3] In this approach, anisole is acylated using 4-methoxyphenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This is a two-step process, as the acylating agent, 4-methoxyphenylacetyl chloride, must first be synthesized from 4-methoxyphenylacetic acid.

This precursor is readily synthesized from commercially available 4-methoxyphenylacetic acid using thionyl chloride (SOCl₂).

-

Reaction: 4-methoxyphenylacetic acid is dissolved in a suitable solvent (e.g., benzene) and treated with an excess of thionyl chloride. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Conditions: The mixture is heated at reflux (around 65-80°C) for 1-4 hours.

-

Workup: After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation under reduced pressure to yield the crude 4-methoxyphenylacetyl chloride as an oil, which can often be used in the next step without further purification.

This protocol is adapted from general Friedel-Crafts acylation procedures.

-

Apparatus Setup: A dry, three-necked round-bottom flask is fitted with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the evolving HCl gas. The system is kept under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, ~1.1 to 1.3 equivalents) and a dry, inert solvent such as dichloromethane (B109758) (DCM) or carbon disulfide (CS₂). The suspension is cooled in an ice bath to 0-5°C.

-

Addition of Acyl Chloride: A solution of 4-methoxyphenylacetyl chloride (1.0 equivalent) in the same dry solvent is added dropwise from the addition funnel to the stirred AlCl₃ suspension, maintaining the low temperature.

-

Addition of Anisole: Following the addition of the acyl chloride, a solution of anisole (1.0 to 1.2 equivalents) in the dry solvent is added dropwise, again keeping the temperature at 0-5°C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours, or until TLC indicates the consumption of starting materials.

-

Workup and Isolation: The reaction is quenched by carefully pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with additional solvent (e.g., DCM).

-

Purification: The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution, and brine. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed by rotary evaporation to yield the crude this compound. Further purification can be achieved by recrystallization (e.g., from ethanol) or column chromatography.

Quantitative Data Summary

The following tables summarize the quantitative data for the described synthetic methods, allowing for easy comparison of their efficiency and reaction parameters.

| Method | Starting Material | Key Reagents | Reaction Time | Temperature | Yield (%) | Reference |

| Reduction | Anisoin | Sn, HCl, EtOH | 24 hours | Reflux | 86–92% | |

| Friedel-Crafts Acylation | Anisole, 4-Methoxyphenylacetyl Chloride | AlCl₃, DCM | 2-3 hours | 0°C to RT | Typically 70-90% (estimated) | Adapted from |

Table 1: Comparison of this compound Synthesis Methods.

| Step | Starting Material | Reagents | Reaction Time | Temperature | Yield (%) | Reference |

| Acyl Chloride Formation | 4-Methoxyphenylacetic acid | SOCl₂, DMF (cat.) | 4 hours | 65°C | 88% | |

| Acyl Chloride Formation | 4-Methoxyphenylacetic acid | SOCl₂, Benzene | 1 hour | Reflux | Quantitative |

Table 2: Synthesis of 4-Methoxyphenylacetyl Chloride Precursor.

Spectroscopic Characterization Data

Proper characterization of the final product is crucial. This compound can be identified by various spectroscopic techniques.

| Technique | Data | Reference |

| ¹H NMR | Spectra available for reference. | |

| ¹³C NMR | Spectra available for reference. | |

| IR Spectroscopy | Spectra available for reference. | |

| Mass Spectrometry | Molecular Weight: 256.30 g/mol | |

| Melting Point | 110-112 °C |

Table 3: Spectroscopic Data for this compound.

Visualizing the Synthesis

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows described in this guide.

Caption: Reaction scheme for the reduction of anisoin to this compound.

References

Desoxyanisoin: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desoxyanisoin, chemically known as 1,2-Bis(4-methoxyphenyl)ethanone, is a member of the deoxybenzoin (B349326) class of organic compounds. While research on this compound itself is limited, the broader family of deoxybenzoin derivatives has emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This technical guide consolidates the available data on deoxybenzoin derivatives, with a particular focus on analogues structurally related to this compound, to highlight its potential therapeutic applications. The information presented herein, including quantitative data, detailed experimental protocols, and mechanistic insights, is intended to serve as a foundational resource to stimulate and guide further research into the therapeutic utility of this compound.

Potential Therapeutic Applications

Based on studies of its structural analogues, this compound holds potential in several therapeutic areas:

-

Immunosuppression: Deoxybenzoin oximes have demonstrated potent immunosuppressive effects by inhibiting T-cell proliferation and inducing apoptosis in activated immune cells.[1][2]

-

Anti-inflammatory: Derivatives of deoxybenzoin have been shown to modulate key inflammatory pathways, including the inhibition of pro-inflammatory mediators.[3][4]

-

Anticancer: The presence of methoxy (B1213986) groups, a key feature of this compound, is often associated with enhanced cytotoxic activity in various cancer cell lines for related compounds like chalcones and methoxyflavones.[5]

-

Cardiovascular Effects: Polyphenolic deoxybenzoins have been identified as significant inhibitors of vascular contraction, suggesting a potential role in cardiovascular protection through vasodilation.

-

Antioxidant: The phenolic nature of many deoxybenzoin derivatives imparts antioxidant properties, which can be evaluated through standard assays.

Data Presentation: Biological Activities of Deoxybenzoin Derivatives

The following tables summarize the quantitative data on the biological activities of various deoxybenzoin derivatives, providing a comparative reference for the potential efficacy of this compound.

Table 1: Immunosuppressive and Cytotoxic Activity of Deoxybenzoin Oxime Analogues

| Compound ID | T-cell Proliferation IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) in Lymph Node Cells | Selectivity Index (SI = CC₅₀/IC₅₀) |

| 31 | < 0.1 | > 68.46 | > 684.6 |

| 32 | 0.15 | > 75.32 | > 502.1 |

| 37 | 0.21 | > 108.6 | > 517.1 |

| 38 | 0.25 | > 111.0 | > 444.0 |

| Cyclosporine A (Reference) | 0.28 | 65.93 | 235.5 |

Table 2: Vasodilatory Effects of Polyphenolic Deoxybenzoins

| Compound | EC₅₀ (µM) | Eₘₐₓ (%) |

| 2,4-dihydroxydeoxybenzoin | 3.30 | 100 |

| 2,4-dihydroxy-4'-methoxydeoxybenzoin | 3.70 | 100 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of deoxybenzoin derivatives. These protocols can be adapted for the investigation of this compound.

Synthesis of this compound (1,2-Bis(4-methoxyphenyl)ethanone)

A general method for the synthesis of deoxybenzoins involves the Friedel-Crafts acylation of an aromatic compound with an acyl chloride. For this compound, this would typically involve the reaction of anisole (B1667542) with 4-methoxyphenylacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

dot

Caption: General workflow for the synthesis of this compound.

Immunosuppressive Activity Assays

This assay measures the ability of a compound to inhibit the proliferation of T-lymphocytes.

-

Cell Culture: Isolate lymph node cells from mice and culture in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Stimulation: Coat a 96-well plate with anti-CD3 antibody and add the lymph node cell suspension. Add anti-CD28 antibody to the cell suspension to co-stimulate T-cell proliferation.

-

Treatment: Add varying concentrations of the test compound (e.g., this compound) to the wells.

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Proliferation Measurement: Add [³H]-Thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells and measure the incorporation of [³H]-Thymidine using a scintillation counter.

-

Analysis: Calculate the percentage of inhibition of T-cell proliferation for each compound concentration and determine the IC₅₀ value.

This protocol quantifies apoptosis in activated lymph node cells using Annexin V and Propidium Iodide (PI) staining.

-

Cell Treatment: Treat activated lymph node cells with varying concentrations of the test compound for 24 hours.

-

Staining: Wash the cells with PBS and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cells by flow cytometry. Healthy cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

Anti-inflammatory Activity Assays

This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

NO Measurement: Collect the cell culture supernatant and add Griess reagent. Measure the absorbance at 540 nm.

-

Analysis: Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.

This assay quantifies the reduction of pro-inflammatory cytokines, such as TNF-α and IL-6.

-

Cell Culture and Treatment: Culture and treat RAW 264.7 macrophages with the test compound and LPS as described for the NO production assay.

-

Supernatant Collection: Collect the cell culture supernatants after the incubation period.

-

ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) using specific antibodies for the target cytokines (e.g., TNF-α, IL-6) according to the manufacturer's instructions.

-

Analysis: Calculate the inhibitory effect of the compound on cytokine production by comparing the cytokine levels in the treated wells to those in the LPS-stimulated control wells.

Antioxidant Activity Assay

This assay evaluates the free radical scavenging capacity of a compound.

-

Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction: Add various concentrations of the test compound to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. The disappearance of the purple color indicates radical scavenging activity.

-

Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of deoxybenzoin derivatives are attributed to their modulation of specific signaling pathways.

Immunosuppressive Signaling Pathway

Certain deoxybenzoin oximes exert their immunosuppressive effects by inducing apoptosis in activated T-cells. This targeted elimination of hyperactive immune cells is a desirable characteristic for an immunosuppressive agent.

dot

Caption: Proposed pathway for apoptosis induction by deoxybenzoin oximes.

Anti-inflammatory Signaling Pathway

Some benzoxazole (B165842) deoxybenzoin oxime derivatives have been found to inhibit the activation of the NOD-like receptor (NLRP3) inflammasome and the Toll-like receptor 4 (TLR4) signaling pathways. These pathways are critical components of the innate immune response.

dot

Caption: Inhibition of TLR4 and NLRP3 signaling pathways.

Cardiovascular (Vasodilation) Signaling Pathway

Polyphenolic deoxybenzoins have been shown to induce endothelium-dependent vasodilation, likely through the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway.

dot

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Design and synthesis of novel deoxybenzoin derivatives as FabH inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Desoxyanisoin as a Precursor for Isoflavone Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoflavones, a class of polyphenolic compounds, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. A primary and versatile method for the synthesis of the isoflavone (B191592) core structure is through the use of desoxyanisoin and its derivatives as key precursors. This technical guide provides an in-depth overview of the synthetic transformations required to convert this compound (deoxybenzoin) precursors into isoflavones. It includes a comparative analysis of different synthetic methodologies, detailed experimental protocols for key reactions, and quantitative data on reaction yields. Furthermore, this guide presents visual representations of the synthetic workflows to facilitate a clear understanding of the chemical processes involved.

Introduction

Isoflavones are characterized by a 3-phenylchromen-4-one backbone. Prominent examples such as genistein, daidzein, and biochanin A, commonly found in soybeans and other legumes, have been extensively studied for their potential health benefits, including anticancer, anti-inflammatory, and antioxidant properties. The efficient chemical synthesis of isoflavones is crucial for the systematic exploration of their structure-activity relationships and the development of novel therapeutic agents.

The deoxybenzoin (B349326) route, a classical and widely employed strategy, utilizes 2'-hydroxydeoxybenzoins (this compound derivatives) as the foundational starting material. This approach involves the introduction of a one-carbon unit at the α-position of the ketone, followed by cyclization to form the characteristic γ-pyrone ring of the isoflavone scaffold. This guide will focus on the practical aspects of this synthetic pathway.

Synthetic Methodologies

The conversion of a this compound precursor to an isoflavone primarily involves the introduction of a formyl group or an equivalent one-carbon electrophile at the α-carbon of the deoxybenzoin, followed by acid- or base-catalyzed cyclization. Several key methods have been developed for this transformation, each with its own advantages and limitations.

Robinson-Baker Synthesis (Using Ethyl Formate (B1220265) and Sodium)

One of the earliest and most traditional methods involves the use of ethyl formate in the presence of a strong base, typically sodium metal. The reaction proceeds through the formation of an intermediate α-formyl deoxybenzoin (a 2-hydroxyisoflavanone), which then undergoes dehydration to yield the isoflavone.

Triethyl Orthoformate with a Base Catalyst

A widely used and effective method employs triethyl orthoformate as the one-carbon source in the presence of a base catalyst. Various organic bases have been explored, with 4-(dimethylamino)pyridine (DMAP) often demonstrating superior catalytic activity and leading to high yields. This method is generally milder than the Robinson-Baker synthesis.

Other Formylating Agents

Other reagents have also been utilized for the α-formylation of deoxybenzoins, including:

-

N,N-Dimethylformamide (DMF) : Can act as both a solvent and a formylating agent, often in the presence of an activating agent like phosphorus oxychloride (Vilsmeier-Haack reaction conditions) or a strong base.

-

Ethyl Oxalyl Chloride : This reagent introduces a two-carbon unit, which is subsequently decarboxylated to afford the isoflavone.

Quantitative Data Presentation

The choice of synthetic method and reaction conditions significantly impacts the yield of the desired isoflavone. The following tables summarize reported yields for the synthesis of various isoflavones from their corresponding this compound precursors.

Table 1: Comparison of Catalysts for the Synthesis of 7-Methoxyisoflavone from 2'-Hydroxy-4'-methoxy-deoxybenzoin using Triethyl Orthoformate

| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | None | - | Triethyl Orthoformate | 100 | Trace | [1] |

| 2 | Pyridine | 10 | Triethyl Orthoformate | 100 | 75 | [1] |

| 3 | Morpholine | 10 | Triethyl Orthoformate | 100 | 82 | [1] |

| 4 | DABCO | 10 | Triethyl Orthoformate | 100 | 92 | [1] |

| 5 | DMAP | 10 | Triethyl Orthoformate | 100 | 95 | [1] |

| 6 | DMAP | 2 | Triethyl Orthoformate | 100 | 96 |

Table 2: Synthesis of Various Isoflavones via the Deoxybenzoin Route

| Isoflavone Product | This compound Precursor | Method | Yield (%) | Reference |

| Daidzein | 2,4,4'-Trihydroxydeoxybenzoin | Not Specified | High | |

| Genistein | 2,4,6,4'-Tetrahydroxydeoxybenzoin | Not Specified | High | |

| 6,8-Dimethylgenistein | 2,4,6-Trihydroxy-3,5-dimethyl-deoxybenzoin | PCl₅/DMF | 14 | |

| 7,4'-Dimethoxyisoflavone | 2-Hydroxy-4-methoxy-deoxybenzoin | Triethyl Orthoformate/Morpholine | 84.5 | Patent CN1240698C |

| Biochanin A | 2,4-Dihydroxy-4'-methoxydeoxybenzoin | Not Specified | Good | |

| Formononetin | 2,4-Dihydroxy-4'-methoxydeoxybenzoin | Not Specified | Good |

Experimental Protocols

General Procedure for the Synthesis of the this compound Precursor (Hoesch Reaction)

This protocol describes the synthesis of a 2,4,6-trihydroxydeoxybenzoin derivative, a common precursor for isoflavones like genistein.

Materials:

-

Substituted Phenylacetonitrile (B145931)

-

Anhydrous Zinc Chloride

-

Dry Ether

-

Dry Hydrogen Chloride Gas

-

2% Hydrochloric Acid

Procedure:

-

In a reaction vessel, dissolve phloroglucinol and the appropriately substituted phenylacetonitrile in dry ether.

-

Cool the mixture in an ice-salt bath.

-

Add anhydrous zinc chloride to the stirred solution.

-

Pass a steady stream of dry hydrogen chloride gas through the solution for 2 hours while maintaining continuous stirring.

-

Seal the reaction vessel and store it in a refrigerator overnight.

-

On the following day, pass dry hydrogen chloride gas through the mixture for an additional 2 hours.

-

After storing in the refrigerator for three days, decant the ether and wash the solid residue twice with ether.

-

Hydrolyze the obtained solid by refluxing with 2% aqueous hydrochloric acid for 2 hours.

-

Cool the reaction mixture, filter the precipitate, and dry it to yield the 2,4,6-trihydroxydeoxybenzoin derivative.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) solvent system.

Synthesis of Isoflavones using Triethyl Orthoformate and DMAP

This protocol provides a general method for the cyclization of a 2'-hydroxydeoxybenzoin to an isoflavone.

Materials:

-

2'-Hydroxydeoxybenzoin derivative

-

Triethyl Orthoformate

-

4-(Dimethylamino)pyridine (DMAP)

Procedure:

-

In a round-bottom flask, combine the 2'-hydroxydeoxybenzoin derivative (1.0 mmol) and triethyl orthoformate (5.0 mL).

-

Add a catalytic amount of DMAP (0.02 mmol).

-

Heat the reaction mixture to 100 °C and stir for the time required for the reaction to complete (monitor by TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess triethyl orthoformate under reduced pressure.

-

Purification: The resulting crude isoflavone can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Mandatory Visualizations

Synthetic Pathways

Caption: General workflow for isoflavone synthesis from phenolic precursors.

Robinson-Baker Synthesis Workflow

Caption: Key steps in the Robinson-Baker synthesis of isoflavones.

Triethyl Orthoformate Method Workflow

Caption: Catalytic conversion of this compound to isoflavone.

Conclusion

The synthesis of isoflavones from this compound precursors remains a cornerstone of medicinal chemistry research in this field. The methodologies presented in this guide, particularly the use of triethyl orthoformate with a DMAP catalyst, offer efficient and high-yielding routes to a wide array of isoflavone derivatives. The provided experimental protocols and quantitative data serve as a valuable resource for researchers aiming to synthesize and explore the therapeutic potential of this important class of natural products. Further optimization of reaction conditions and the development of more sustainable catalytic systems will continue to advance the field of isoflavone synthesis.

References

Physical and chemical properties of 4,4'-dimethoxydeoxybenzoin

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dimethoxydeoxybenzoin, systematically known as 1,2-bis(4-methoxyphenyl)ethanone, is an organic compound with the chemical formula C₁₆H₁₆O₃. It belongs to the deoxybenzoin (B349326) class of compounds, which are derivatives of 1,2-diphenylethanone. The presence of two methoxy (B1213986) groups on the phenyl rings significantly influences its chemical and physical properties, making it a subject of interest in various chemical and biomedical research fields. This document provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activities of 4,4'-dimethoxydeoxybenzoin.

Chemical and Physical Properties

4,4'-Dimethoxydeoxybenzoin is a white to pale yellow crystalline solid. Its core structure consists of a two-carbon bridge between two 4-methoxyphenyl (B3050149) groups, with a carbonyl group on one of the carbons of the bridge. This structure imparts a moderate polarity to the molecule.

Table 1: Physical and Chemical Properties of 4,4'-Dimethoxydeoxybenzoin

| Property | Value | Source(s) |

| CAS Number | 120-44-5 | [1][2][3][4][5] |

| Molecular Formula | C₁₆H₁₆O₃ | |

| Molecular Weight | 256.30 g/mol | |

| Melting Point | 110-113 °C | |

| Boiling Point | 190-200 °C at 3 Torr | |

| Appearance | White to pale yellow crystalline solid | |

| Solubility | Soluble in organic solvents like ethanol, acetone, and chloroform; sparingly soluble in water. | |

| IUPAC Name | 1,2-bis(4-methoxyphenyl)ethanone |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of 4,4'-dimethoxydeoxybenzoin. The following are characteristic spectral data for this compound.

Table 2: Spectral Data of 4,4'-Dimethoxydeoxybenzoin

| Spectrum | Key Features |

| ¹H NMR | Data not available in the search results. |

| ¹³C NMR | Data not available in the search results. |

| IR Spectrum | A gas-phase IR spectrum is available, which would show characteristic peaks for the carbonyl group (C=O) and the aromatic C-H and C-O stretches. |

| Mass Spectrum | An electron ionization mass spectrum is available. |

Synthesis and Reactivity

4,4'-Dimethoxydeoxybenzoin can be synthesized through various organic reactions. One common method is the Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 4,4'-Dimethoxydeoxybenzoin

While a specific detailed protocol for the synthesis of 4,4'-dimethoxydeoxybenzoin was not found in the provided search results, a general approach would involve the Friedel-Crafts acylation of anisole (B1667542) with a suitable acylating agent. A plausible synthetic route is the reaction of 4-methoxyphenylacetyl chloride with anisole in the presence of a Lewis acid catalyst like aluminum chloride.

Reaction Scheme:

Caption: General synthetic scheme for 4,4'-dimethoxydeoxybenzoin via Friedel-Crafts acylation.

Reactivity:

4,4'-Dimethoxydeoxybenzoin can undergo reactions typical of ketones. For instance, it can react with bromine in carbon tetrachloride to yield α-bromo-4,4'-dimethoxydeoxybenzoin. The methoxy groups on the phenyl rings are electron-donating, which can influence the reactivity of the aromatic rings in electrophilic substitution reactions.

Biological Activity and Signaling Pathways

While extensive research on the direct biological activity of 4,4'-dimethoxydeoxybenzoin is limited, it is recognized as a key intermediate in the synthesis of compounds with significant pharmacological properties.

Estrogen Receptor Modulation

4,4'-Dimethoxydeoxybenzoin serves as a precursor for the synthesis of aryl-substituted imidazoles that exhibit binding affinity for estrogen receptors. These synthetic derivatives can act as selective estrogen receptor modulators (SERMs). SERMs are a class of compounds that can either activate or block estrogen receptors depending on the tissue type, allowing for targeted therapeutic effects.

Caption: Role of 4,4'-dimethoxydeoxybenzoin as a precursor to SERMs.

Anti-inflammatory Properties

Conclusion

4,4'-Dimethoxydeoxybenzoin is a versatile organic compound with well-defined physical and chemical properties. While its direct biological activities are not extensively documented in peer-reviewed literature, its role as a key intermediate in the synthesis of pharmacologically active molecules, particularly selective estrogen receptor modulators, is of significant interest to the drug development community. Further research is warranted to fully explore the therapeutic potential of 4,4'-dimethoxydeoxybenzoin and its derivatives, including detailed investigations into their mechanisms of action and associated signaling pathways.

References

Methodological & Application

Application Notes & Protocols: Synthetic Routes for Desoxyanisoin

Introduction

Desoxyanisoin, with the IUPAC name 1,2-bis(4-methoxyphenyl)ethanone, is a key organic intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules.[1] Its structure, featuring two anisyl groups, makes it a valuable building block in medicinal chemistry. This document provides detailed protocols for three distinct synthetic routes for the preparation of this compound, intended for researchers and professionals in chemical and drug development. The methods covered include the classical Friedel-Crafts acylation, a synthesis from 4-methoxyphenylacetic acid, and the reduction of anisoin (B85897).

Overview of Synthetic Strategies

The preparation of this compound can be approached through several classic organic reactions. The most prominent methods involve the formation of a key carbon-carbon bond between the two anisyl moieties.

-

Friedel-Crafts Acylation: This electrophilic aromatic substitution reaction directly acylates anisole (B1667542) with a substituted acetyl chloride, providing a straightforward route to the target ketone.[2]

-

Acid-Catalyzed Condensation: This approach utilizes a carboxylic acid and an activated aromatic ring, often promoted by a strong acid catalyst, to form the ketone product.

-

Reduction of a Functional Group: This strategy involves the chemical reduction of a precursor molecule, such as the corresponding α-hydroxy ketone (anisoin), to yield the desired deoxybenzoin (B349326) structure.

Below is a generalized workflow for the synthesis and purification of this compound.

Caption: Generalized workflow for the synthesis, purification, and analysis of this compound.

Method 1: Friedel-Crafts Acylation of Anisole

This method is a classic and efficient route for synthesizing aryl ketones. It involves the reaction of anisole with 4-methoxyphenylacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3] The electrophilic acylium ion generated in situ attacks the electron-rich anisole ring to form the product.

Caption: Reaction scheme for the synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocol:

-

Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride tube or bubbler), add anhydrous aluminum chloride (1.1 eq) and a dry solvent such as carbon disulfide or dichloromethane (B109758) (100 mL).

-

Reagent Addition: Cool the suspension to 0-5 °C in an ice bath. Prepare a solution of 4-methoxyphenylacetyl chloride (1.0 eq) and anisole (1.2 eq) in the same dry solvent (50 mL) and add it dropwise to the AlCl₃ suspension over 30-45 minutes with vigorous stirring.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. If using dichloromethane, separate the organic layer. If using carbon disulfide, carefully separate the layers and extract the aqueous phase with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash successively with 10% sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude solid can be purified by recrystallization from ethanol (B145695) or by flash chromatography on silica (B1680970) gel to yield this compound as a white to off-white solid.

Method 2: Synthesis from 4-Methoxyphenylacetic Acid and Anisole

This route avoids the need to pre-form the acyl chloride. 4-Methoxyphenylacetic acid is reacted directly with anisole using a strong acid catalyst and dehydrating agent, such as polyphosphoric acid (PPA), which serves as both catalyst and solvent.

Caption: Reaction scheme using polyphosphoric acid to synthesize this compound.

Experimental Protocol:

-

Setup: Place polyphosphoric acid (approx. 10 times the weight of the carboxylic acid) into a round-bottom flask equipped with a mechanical stirrer and a thermometer.

-

Reagent Addition: Heat the PPA to 70-80 °C. Add 4-methoxyphenylacetic acid (1.0 eq) and anisole (1.5 eq) to the hot PPA with efficient stirring.

-

Reaction: Continue heating the mixture at 90-100 °C for 2-3 hours. The mixture will become viscous. Monitor the reaction by TLC (a small aliquot can be quenched in water and extracted with ethyl acetate (B1210297) for analysis).

-

Work-up: Allow the mixture to cool to about 60 °C and then pour it slowly and carefully onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the product.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Purification: The crude product can be dissolved in a suitable solvent like ethyl acetate, washed with 10% sodium bicarbonate solution to remove any unreacted acid, and then washed with brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the resulting solid by recrystallization from ethanol to afford pure this compound.

Method 3: Reductive Deoxygenation of Anisoin

Anisoin (2-hydroxy-1,2-bis(4-methoxyphenyl)ethanone) is the α-hydroxy ketone analog of this compound. The targeted conversion requires the reduction of the secondary alcohol group. A common method for this is catalytic hydrogenation or reduction using a reagent like hydriodic acid with red phosphorus.

Caption: Reaction scheme for the preparation of this compound from Anisoin.

Experimental Protocol:

-

Setup: In a round-bottom flask fitted with a reflux condenser, place anisoin (1.0 eq), red phosphorus (2.0 eq), and glacial acetic acid (20 mL per gram of anisoin).

-

Reagent Addition: To this mixture, carefully add hydriodic acid (57%, 4.0 eq).

-

Reaction: Heat the mixture to reflux and maintain it for 3-5 hours. The red color of the phosphorus should persist throughout the reaction.

-

Work-up: After cooling to room temperature, filter the mixture to remove excess phosphorus. Pour the filtrate into a large volume of cold water (approx. 10 times the reaction volume).

-

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it extensively with water.

-

Purification: Dissolve the crude product in a suitable organic solvent. Wash with a 10% sodium thiosulfate (B1220275) solution to remove any residual iodine, followed by a wash with 10% sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Recrystallize the solid from ethanol to obtain pure this compound.

Data Summary and Comparison

The following table summarizes the key quantitative and qualitative aspects of the described synthetic routes for easy comparison.

| Parameter | Method 1: Friedel-Crafts Acylation | Method 2: PPA Condensation | Method 3: Anisoin Reduction |

| Starting Materials | Anisole, 4-Methoxyphenylacetyl chloride | Anisole, 4-Methoxyphenylacetic acid | Anisoin |

| Key Reagent/Catalyst | AlCl₃ (Lewis Acid) | Polyphosphoric Acid (PPA) | Hydriodic Acid, Red Phosphorus |

| Typical Yield (%) | 75-90% | 65-80% | 70-85% |

| Reaction Time (h) | 2-4 hours | 2-3 hours | 3-5 hours |

| Reaction Temperature | 0 °C to Room Temperature | 90-100 °C | Reflux |

| Advantages | High yield, well-established, reliable. | Avoids acyl chloride preparation, one-pot. | Good for functional group transformation. |

| Disadvantages | Requires anhydrous conditions, stoichiometric Lewis acid, corrosive reagents. | Viscous reaction medium, challenging work-up. | Requires a multi-step precursor (Anisoin), strong corrosive acid. |

References

Desoxyanisoin as a Versatile Intermediate in the Synthesis of Selective Estrogen Receptor Modulators (SERMs)

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desoxyanisoin, also known as 1,2-bis(4-methoxyphenyl)ethanone, is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its structure provides a versatile scaffold for the construction of complex molecules, particularly Selective Estrogen Receptor Modulators (SERMs). SERMs are a class of drugs that exhibit estrogenic or antiestrogenic effects in a tissue-specific manner, making them crucial in the treatment of hormone-receptor-positive breast cancer, osteoporosis, and other hormone-related conditions. This document provides detailed application notes and experimental protocols for the use of this compound as a starting material in the synthesis of the widely-used SERM, tamoxifen (B1202). Additionally, it briefly discusses the relevance of this compound in the synthesis of other prominent SERMs, raloxifene (B1678788) and ospemifene (B1683873).

Synthesis of this compound

This compound itself can be synthesized via a Friedel-Crafts acylation reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Methoxyphenylacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of 4-methoxyphenylacetyl chloride (1 equivalent) in dry dichloromethane to the stirred suspension.

-

After the addition is complete, add anisole (1.1 equivalents) dropwise, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Application of this compound in Tamoxifen Synthesis

This compound serves as a key precursor for the synthesis of tamoxifen. The overall synthetic strategy involves a Grignard reaction to introduce the ethyl group and the third phenyl ring, followed by dehydration to form the characteristic triphenylethylene (B188826) core, and finally, etherification to attach the dimethylaminoethoxy side chain.

Synthetic Pathway of Tamoxifen from this compound

Caption: Synthetic pathway of Tamoxifen from this compound.

Experimental Protocol: Synthesis of Tamoxifen from this compound

This protocol is a representative procedure compiled from various literature sources.

Step 1: Grignard Reaction

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a condenser under an inert atmosphere, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of ethyl bromide (1.2 equivalents) in dry tetrahydrofuran (B95107) (THF) to the magnesium turnings to form the Grignard reagent (ethylmagnesium bromide).

-

Once the Grignard reagent formation is complete, cool the solution to 0°C.

-

Add a solution of this compound (1 equivalent) in dry THF dropwise to the Grignard reagent.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol intermediate.

Step 2: Dehydration and Demethylation

-

Dissolve the crude tertiary alcohol from the previous step in a suitable solvent such as toluene (B28343) containing a strong acid catalyst (e.g., p-toluenesulfonic acid or hydrochloric acid).

-

Heat the mixture to reflux for 4-6 hours. This step facilitates both the dehydration to form the double bond and the demethylation of the methoxy (B1213986) groups to hydroxyl groups.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting mixture of (E)- and (Z)-isomers of the demethylated triphenylethylene intermediate can be purified by column chromatography.

Step 3: Etherification to form Tamoxifen

-

To a solution of the purified demethylated triphenylethylene intermediate (1 equivalent) in dry dimethylformamide (DMF), add a strong base such as sodium hydride (1.1 equivalents) at 0°C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-dimethylaminoethyl chloride hydrochloride (1.1 equivalents) and heat the reaction mixture to 60-70°C for 4-6 hours.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is a mixture of (E)- and (Z)-isomers of tamoxifen. The desired (Z)-isomer (active form) can be separated from the (E)-isomer by fractional crystallization or column chromatography[1].

Quantitative Data

The following table summarizes typical yields reported in the literature for analogous reactions in the synthesis of tamoxifen and its derivatives. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Reagents | Typical Yield (%) |

| 1 | Grignard Reaction | Desoxybenzoin derivative, Organometallic reagent | 85-95% |

| 2 | Dehydration | Tertiary alcohol, Acid catalyst | 70-85% |

| 3 | Etherification | Phenolic intermediate, 2-dimethylaminoethyl chloride | 60-80% |

| Overall | --- | --- | 40-65% |

Role of this compound in the Synthesis of Other SERMs

Raloxifene

A review of the synthetic routes for raloxifene indicates that this compound is not a common starting material. The synthesis of raloxifene typically begins with the Friedel-Crafts acylation of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302) with 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride[2][3].

Ospemifene

Similarly, the synthesis of ospemifene generally does not utilize this compound as a direct precursor. Common synthetic strategies for ospemifene involve the McMurry coupling reaction or other routes starting from different building blocks to construct the triphenylethylene core[4][5].

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis, particularly for the preparation of the selective estrogen receptor modulator, tamoxifen. The multi-step synthesis from this compound involves well-established organic reactions, including Grignard addition, acid-catalyzed dehydration, and etherification. While this compound is a key building block for tamoxifen and its analogs, its application as a direct precursor in the synthesis of other major SERMs like raloxifene and ospemifene is not prominently reported in the scientific literature. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of drug development and medicinal chemistry.

References

- 1. WO2011132194A1 - Process for the preparation of raloxifene hydrochloride - Google Patents [patents.google.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Raloxifene hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. US9321712B2 - Process for the preparation of ospemifene - Google Patents [patents.google.com]

- 5. medkoo.com [medkoo.com]

Application Notes and Protocols for the Quantification of Desoxyanisoin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desoxyanisoin, also known as 4'-methoxy-2-hydroxydeoxybenzoin, is an isoflavonoid (B1168493) compound that holds significant interest in pharmaceutical and nutraceutical research. As a metabolite of formononetin (B1673546), a phytoestrogen found in various legumes, this compound is studied for its potential biological activities. Accurate and precise quantification of this compound in various matrices, including biological fluids, plant extracts, and pharmaceutical formulations, is crucial for pharmacokinetic studies, quality control, and understanding its mechanism of action.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

A summary of the typical quantitative performance of the described methods is presented below. These values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

| Parameter | HPLC-UV | GC-MS | LC-MS/MS |

| Limit of Detection (LOD) | 5 - 20 ng/mL | 0.5 - 5 ng/mL | 0.01 - 0.5 ng/mL |

| Limit of Quantification (LOQ) | 15 - 60 ng/mL | 1.5 - 15 ng/mL | 0.03 - 1.5 ng/mL |

| Linearity (r²) | > 0.998 | > 0.997 | > 0.999 |

| Intra-day Precision (%RSD) | < 3% | < 5% | < 2% |

| Inter-day Precision (%RSD) | < 5% | < 8% | < 4% |

| Recovery | 85 - 105% | 80 - 110% | 90 - 110% |

Experimental Workflows

The general experimental workflows for the quantification of this compound are depicted in the diagrams below.

Detailed Protocols

Quantification of this compound by HPLC-UV

This protocol is suitable for the quantification of this compound in plant extracts and pharmaceutical formulations.

a. Materials and Reagents

-

This compound analytical standard (>98% purity)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (analytical grade)

-

Internal Standard (IS), e.g., Daidzein

-